2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide
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Overview
Description
2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a dibromopyridine ring, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving bromination and nitration.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the Enamide Moiety: The enamide moiety is formed through a condensation reaction between an amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The bromine atoms on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets. The cyano group and dibromopyridine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-Cyano-3-(3,5-dichloropyridin-4-yl)-N-methylprop-2-enamide
- (E)-2-Cyano-3-(3,5-difluoropyridin-4-yl)-N-methylprop-2-enamide
Uniqueness
2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interaction with biological targets compared to its chloro- and fluoro- analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
Properties
IUPAC Name |
(E)-2-cyano-3-(3,5-dibromopyridin-4-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Br2N3O/c1-14-10(16)6(3-13)2-7-8(11)4-15-5-9(7)12/h2,4-5H,1H3,(H,14,16)/b6-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXSTAADWZKTRO-QHHAFSJGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=C(C=NC=C1Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=C(C=NC=C1Br)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Br2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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